ホスホラミドン二ナトリウム塩

説明

Phosphoramidon Disodium is a microbial metabolite and a specific metalloprotease thermolysin inhibitor . It also inhibits endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE) with IC50 values of 3.5, 0.034, and 78 μM, respectively .

Chemical Reactions Analysis

Phosphoramidon Disodium is a metalloendopeptidase inhibitor . It has been found to inhibit several enzymes, including ECE, NEP, and ACE . The specific chemical reactions involving Phosphoramidon Disodium are not detailed in the search results.Physical and Chemical Properties Analysis

Phosphoramidon Disodium has a molecular weight of 589.48 g/mol .科学的研究の応用

ネプリライシン阻害

ホスホラミドン二ナトリウム塩は、ネプリライシン (NEP) 阻害剤として使用されます。NEP は、アルツハイマー病の病態に関与するペプチドであるアミロイドβ(Aβ)を分解する酵素です。 NEP を阻害することで、研究者は Aβ の取り込みと分解への影響を研究することができます .

ケラチナーゼ活性研究

この化合物は、ケラチナーゼ活性への影響を研究するために使用されます。ケラチナーゼは、皮膚、毛髪、爪などの重要な構造タンパク質であるケラチンを分解する酵素です。 ケラチナーゼ活性を理解することは、皮膚科学研究や化粧品への応用において重要な意味を持っています .

ミクログリアの処理

ホスホラミドン二ナトリウム塩は、野生型マウスの初代ミクログリアの処理に用いられます。 ミクログリアは、脳内の免疫細胞であり、神経炎症や神経変性疾患に役割を果たします .

エンドセリン変換阻害

これは、ビッグエンドセリン-1 をエンドセリンに変換するプロセスに関与するサーモリシンの、非常に特異的な阻害剤として機能します。 この変換を阻害することで、研究者は、血管を収縮させ血圧を上昇させるペプチドであるエンドセリンの調節を調べることができます .

メタロプロテアーゼ阻害

強力なメタロプロテアーゼ阻害剤として、ホスホラミドン二ナトリウム塩は、メタロプロテアーゼが重要な役割を果たす組織リモデリング、創傷治癒、がん転移などのさまざまな生理学的プロセスを研究するのに役立ちます .

内皮細胞研究

ブタの大動脈内皮細胞において、ホスホラミドンは免疫反応性エンドセリン(IR-ET)の放出を阻害し、IR-CTF レベルを増加させることが示されており、これはビッグ ET-1 から ET-1 への変換に影響を与える役割を示唆しています。 このアプリケーションは、循環器系の研究にとって重要です .

作用機序

Target of Action

Phosphoramidon disodium salt primarily targets Neprilysin (NEP) and Kell blood group glycoprotein . NEP, also known as neutral endopeptidase, is a type II integral membrane glycoprotein that plays a role in the regulation of neuropeptide signaling and in the metabolism of bioactive peptides . The Kell blood group glycoprotein is a zinc endopeptidase of the neprilysin family .

Mode of Action

Phosphoramidon disodium salt acts as an inhibitor of its primary targets. It inhibits the activity of NEP, thereby blocking the degradation of certain peptides . This results in an increase in the levels of these peptides, which can have various downstream effects depending on the specific peptide involved .

Biochemical Pathways

The inhibition of NEP by Phosphoramidon disodium salt affects the metabolism of bioactive peptides . For instance, it blocks the degradation of amyloid β peptides, leading to increased Aβ levels . It also inhibits the conversion of big endothelin-1 to endothelin-1 , which can affect the regulation of vascular tone and the balance of salt and water in the body.

Result of Action

The inhibition of NEP by Phosphoramidon disodium salt leads to an increase in the levels of certain peptides. For example, it increases Aβ levels in rodents . In porcine aortic endothelial cells, it has been shown to inhibit the release of immunoreactive-endothelin (IR-ET) by 10-20% and increase IR-CTF levels . These changes can have various molecular and cellular effects, depending on the specific peptides involved.

生化学分析

Biochemical Properties

Phosphoramidon disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the release of immunoreactive-endothelin (IR-ET) by affecting the conversion of big ET-1 to ET-1 in porcine aortic endothelial cells .

Cellular Effects

Phosphoramidon disodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In porcine aortic endothelial cells, for example, Phosphoramidon disodium salt inhibited the release of immunoreactive-endothelin (IR-ET) by 10-20% and increased IR-CTF levels .

Molecular Mechanism

The molecular mechanism of action of Phosphoramidon disodium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphoramidon disodium involves the conversion of Phosphoramidon to its disodium salt form through a series of chemical reactions.", "Starting Materials": [ "Phosphoramidon", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Phosphoramidon is dissolved in methanol and treated with sodium hydroxide to form the corresponding sodium salt.", "The resulting solution is then acidified with hydrochloric acid to liberate the free acid.", "The free acid is then neutralized with sodium hydroxide to form the disodium salt of Phosphoramidon.", "The disodium salt is isolated by filtration and dried to yield the final product." ] } | |

CAS番号 |

119942-99-3 |

分子式 |

C23H33N3NaO10P |

分子量 |

565.5 g/mol |

IUPAC名 |

sodium;[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphinate |

InChI |

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 |

InChIキー |

IFGCUJZIWBUILZ-KGUNCBEVSA-M |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |

SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |

正規SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |

外観 |

Solid powder |

| Metallo-endopeptidase inhibitor originally derived from cultures of Streptomyces tanashiensis. Inhibits thermolysin, membrane metallo-endopeptidases, and endothelin converting enzyme. Also inhibits NEP 24.11 and NEP2 and weakly inhibits collegenase. | |

沸点 |

N/A |

melting_point |

N/A |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

-20°C |

同義語 |

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

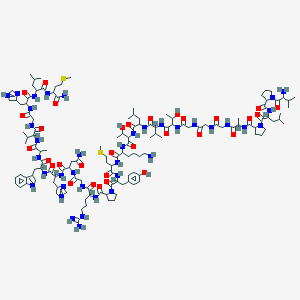

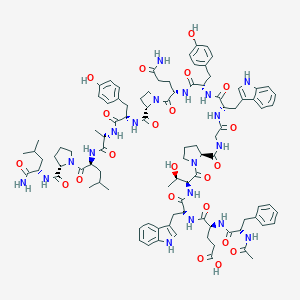

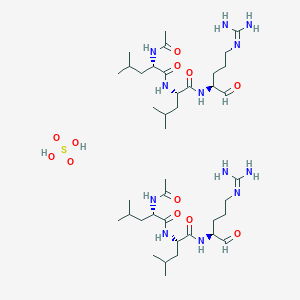

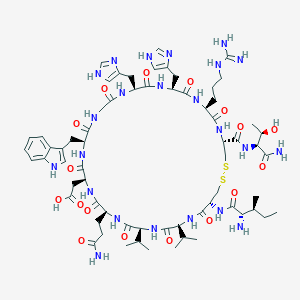

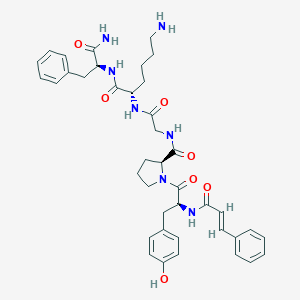

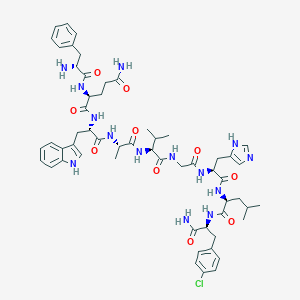

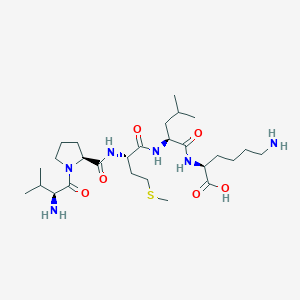

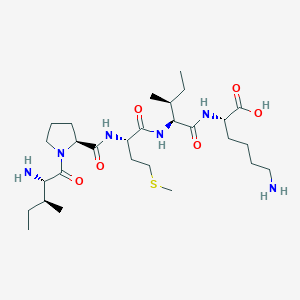

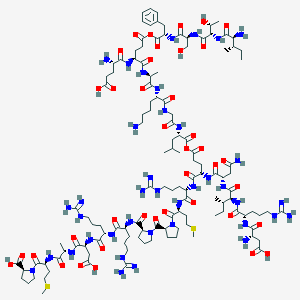

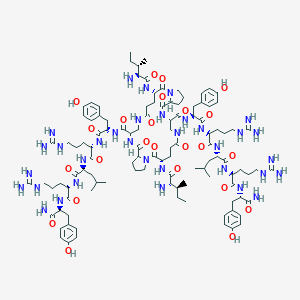

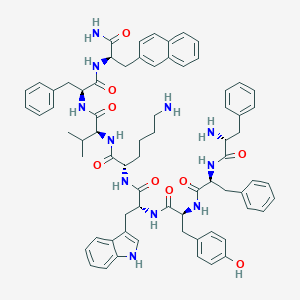

Feasible Synthetic Routes

Q1: What is Phosphoramidon Disodium typically used for in a laboratory setting?

A: Phosphoramidon Disodium is a metalloprotease inhibitor, often used in research to inhibit enzymes like elastase. By inhibiting elastase, researchers can study its role in processes like the breakdown of the extracellular matrix (ECM) in skin, which contributes to wrinkle formation [].

Q2: Can you explain how Phosphoramidon Disodium was used in the study on Cheongsangbangpung-tang (CSBPT) and its effects on skin?

A: In a study evaluating the potential skin benefits of CSBPT, Phosphoramidon Disodium was used as a positive control in the elastase inhibitory assay [, ]. The researchers aimed to determine if CSBPT could inhibit elastase activity, similar to the known inhibitory effect of Phosphoramidon Disodium. This comparison helped assess the anti-wrinkle potential of CSBPT.

Q3: Were there other substances investigated for similar effects on skin in these studies?

A3: Yes, alongside Phosphoramidon Disodium, other compounds were used as controls. These include:

- Transforming growth factor (TGF)-β1: Used as a positive control in assessing collagen type I synthesis, a key protein for skin regeneration [, ].

- Oleanolic acid (OA): Used as a positive control in assays evaluating the inhibition of hyaluronidase, collagenase, and matrix metalloproteinase (MMP)-1, all enzymes involved in ECM degradation and wrinkle formation [, ].

- Arbutin: This compound served as a positive control in experiments assessing tyrosinase activity and melanin production, both crucial for skin pigmentation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)